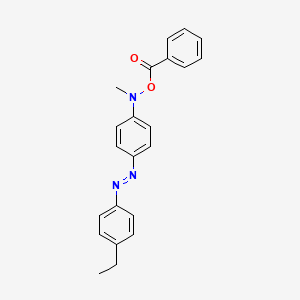

N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene

描述

属性

CAS 编号 |

55398-26-0 |

|---|---|

分子式 |

C22H21N3O2 |

分子量 |

359.4 g/mol |

IUPAC 名称 |

[4-[(4-ethylphenyl)diazenyl]-N-methylanilino] benzoate |

InChI |

InChI=1S/C22H21N3O2/c1-3-17-9-11-19(12-10-17)23-24-20-13-15-21(16-14-20)25(2)27-22(26)18-7-5-4-6-8-18/h4-16H,3H2,1-2H3 |

InChI 键 |

XTSKKCRWIVURCS-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene typically involves multiple steps, starting with the preparation of the azobenzene core. The process may include the diazotization of aniline derivatives followed by coupling reactions with appropriate benzene derivatives. The introduction of the ethyl and methyl groups can be achieved through subsequent alkylation reactions. The final step involves the esterification of the benzoyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.

化学反应分析

Types of Reactions: N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding azoxybenzenes or nitrobenzenes.

Reduction: Reduction reactions can yield amines or hydrazines.

Substitution: Substitution reactions can lead to the formation of various substituted azobenzene derivatives.

科学研究应用

N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene has found applications in several scientific research areas:

Biology: The compound has been investigated for its biological activity, including its potential as a probe in biochemical assays and its interactions with nucleic acids and proteins.

Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent due to its unique chemical properties.

Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

作用机制

N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene is compared with other similar compounds, such as N-Benzoyloxy-N-methyl-4-aminoazobenzene and N-ethyl-4-aminoazobenzene. These compounds share structural similarities but exhibit different reactivities and biological activities. The presence of the ethyl group in this compound contributes to its unique properties and distinguishes it from its counterparts.

相似化合物的比较

Carcinogenic Activity

Key Observations :

- Bz-MAB exhibits the highest subcutaneous carcinogenicity, attributed to its stability in lipid-rich environments, which prolongs its half-life and facilitates DNA adduct formation .

- 4'-ethyl-Bz-MAB shows moderate activity, likely due to the ethyl group’s steric and electronic effects, which reduce metabolic stability compared to Bz-MAB .

Reactivity with Nucleophiles

All N-benzoyloxy derivatives react non-enzymatically with nucleophiles (e.g., methionine, guanosine) at neutral pH, forming covalent adducts. Despite structural differences, reactivity in vitro is comparable:

- Guanosine Adducts: All derivatives form N-(deoxyguanosin-8-yl) adducts, with Bz-MAB producing the highest yield .

Structural Impact :

Metabolic Stability and DNA Adduct Formation

Mechanistic Insights :

- Bz-MAB’s stability in lipids allows prolonged tissue retention, enhancing DNA adduct formation and tumorigenesis .

- 4'-ethyl-Bz-MAB’s reduced stability may accelerate decomposition, limiting adduct accumulation .

- Hepatic DNA adducts in mice treated with MAB or dimethyl derivatives include N-(deoxyguanosin-8-yl)-4-aminoazobenzene, suggesting analogous pathways for benzoyloxy derivatives .

Species-Specific Responses

生物活性

N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene is a compound of significant interest due to its biological activity, particularly in relation to carcinogenicity and electrophilic reactivity. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.

Synthesis and Structure

This compound is synthesized through the reaction of N-methyl-4-aminoazobenzene with benzoyl chloride in the presence of a base. The resulting compound features an azo linkage, which is known for its potential biological activities.

Biological Activity Overview

The biological activity of this compound primarily revolves around its carcinogenic properties and reactivity with biological macromolecules.

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic activity. In studies involving subcutaneous injections in rats, this compound was found to induce sarcomas more effectively than other related azo dyes. Its stability in neutral lipids may enhance its carcinogenic potential by prolonging its interaction with cellular components .

Electrophilic Reactivity

The compound's electrophilic nature allows it to react with nucleophiles such as amino acids and nucleotides. Studies have shown that it reacts with methionine and guanosine at neutral pH, indicating a potential mechanism for DNA interaction that could lead to mutagenesis .

Study 1: Carcinogenicity Assessment

A pivotal study assessed the carcinogenic potential of various benzoyloxy derivatives, including this compound. The findings demonstrated that this compound had a higher degree of carcinogenicity compared to its analogs, which was attributed to its stability and reactivity with cellular components .

Study 2: Electrophilic Interactions

Another critical study focused on the electrophilic interactions of this compound with nucleophilic agents. The results indicated that the compound formed stable adducts with nucleophiles, suggesting a mechanism by which it could induce genetic mutations .

Data Tables

| Study | Compound | Carcinogenicity (Rats) | Reactivity with Nucleophiles | Notes |

|---|---|---|---|---|

| Study 1 | This compound | High (induced sarcomas) | Reacted with methionine, guanosine | More stable in neutral lipids |

| Study 2 | Other Azo Dyes | Moderate | Variable | Comparison with similar compounds |

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene in a laboratory setting?

- Methodological Answer : Synthesis requires rigorous hazard analysis, particularly for intermediates like O-benzyl hydroxylamine hydrochloride and acyl chlorides. A stepwise protocol involving controlled acylation and oxidation steps is recommended. Reaction scales should be optimized to minimize risks, and sodium carbonate or trichloroisocyanuric acid (TCICA) can be used as catalysts under inert conditions. Post-synthesis purification via column chromatography (e.g., dichloromethane/pentanes) ensures high purity. Hazard assessments must include mutagenicity screening, as structural analogs exhibit mutagenic potential .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and benzoyloxy group placement. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., azo bonds at ~1400–1600 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, as decomposition products (e.g., NOx species) may form during storage .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate exposure to volatile intermediates (e.g., dichloromethane) and decomposition fumes.

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Storage : Store at –20°C under nitrogen to prevent thermal decomposition.

- Mutagenicity : Ames II testing is advised, as anomeric amide analogs show mutagenicity comparable to benzyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。